molecular formula C16H23NO B13926656 2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol

2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol

Cat. No.: B13926656
M. Wt: 245.36 g/mol
InChI Key: ZRINPONUPJNUEP-UHFFFAOYSA-N
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Description

2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is a complex organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a tert-butyl group and a tetrahydropyridinyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol typically involves multi-step organic reactions. One common method includes:

    Formation of the Tetrahydropyridinyl Group: This can be achieved through the hydrogenation of a pyridine derivative under specific conditions.

    Attachment of the Tert-Butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves coupling the tetrahydropyridinyl group with the phenol ring, which may require specific catalysts and reaction conditions to ensure the correct orientation and attachment.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, pH) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones, which are important intermediates in various chemical processes.

    Reduction: The tetrahydropyridinyl group can be further reduced to form piperidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Nitro, sulfonyl, and halogenated phenols.

Scientific Research Applications

2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Signal transduction pathways, oxidative stress response, and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dimethylethyl)-4-methylphenol: Lacks the tetrahydropyridinyl group.

    4-(1,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)phenol: Lacks the tert-butyl group.

Uniqueness

2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is unique due to the presence of both the tert-butyl and tetrahydropyridinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

2-tert-butyl-4-(3-methyl-1,2,3,4-tetrahydropyridin-6-yl)phenol

InChI

InChI=1S/C16H23NO/c1-11-5-7-14(17-10-11)12-6-8-15(18)13(9-12)16(2,3)4/h6-9,11,17-18H,5,10H2,1-4H3

InChI Key

ZRINPONUPJNUEP-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(NC1)C2=CC(=C(C=C2)O)C(C)(C)C

Origin of Product

United States

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